N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide
Description
N-[(2Z)-1,3-Benzothiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is a heterocyclic compound featuring two benzothiazole moieties. The (2Z)-configured benzothiazolylidene group introduces conjugation, which may enhance electronic properties such as fluorescence or binding affinity. Structurally, it combines a propanamide linker with two distinct benzothiazole systems: one as a 1,3-benzothiazol-2(3H)-ylidene and the other as a 3-oxo-1,2-benzothiazol-2(3H)-yl group.
Properties
Molecular Formula |
C17H13N3O2S2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H13N3O2S2/c21-15(19-17-18-12-6-2-4-8-14(12)23-17)9-10-20-16(22)11-5-1-3-7-13(11)24-20/h1-8H,9-10H2,(H,18,19,21) |
InChI Key |
XQHDFBPWULXZNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide typically involves multiple steps:
Formation of Benzothiazole Rings: The initial step involves the formation of the benzothiazole rings.
Ylidene Formation: The next step involves the formation of the ylidene linkage.
Amide Bond Formation: The final step involves the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole rings. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon. Reagents such as amines or thiols can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or thioethers.
Scientific Research Applications
Chemistry
In chemistry, N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an antimicrobial agent. The benzothiazole moiety is known for its biological activity, and derivatives of this compound have shown promising results in inhibiting the growth of certain bacteria and fungi.
Medicine
In medicine, the compound is being investigated for its potential as an anticancer agent. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells, making them potential candidates for chemotherapy.
Industry
In the industrial sector, this compound is used in the development of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the production of colorants for textiles and plastics.
Mechanism of Action
The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, inhibiting their activity. The benzothiazole rings can intercalate with DNA, disrupting its replication and transcription processes. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of 3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Variations: The target compound uniquely incorporates a conjugated benzothiazolylidene group, which may enhance π-π stacking interactions compared to non-conjugated analogs (e.g., dihydrobenzodioxin in ).
Synthetic Routes :
- Most analogs are synthesized via amide coupling (e.g., reacting acid chlorides with amines) or condensation reactions involving squaric acid derivatives .
Biological Activities :
- Fluorescence : Benzothiazole derivatives like SQ7 (3-hydroxy-2,4-bis[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclobut-2-en-1-one) bind to bovine serum albumin (BSA) with $ K \approx 10^4 \, \text{M}^{-1} $, suggesting the target compound may act as a fluorescent probe .
- Antimicrobial Action : 1,2-Benzisothiazol-3(2H)-ones exhibit antibacterial activity, implying the target and its analogs (e.g., ) could share this trait .
The Z-configuration in the target compound’s benzothiazolylidene group may stabilize planar conformations, optimizing electronic transitions for fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
